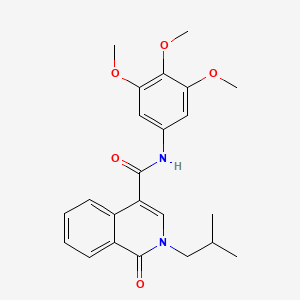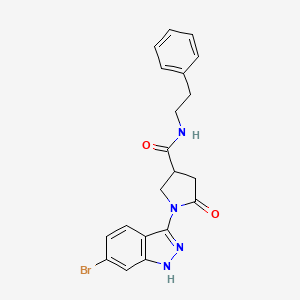![molecular formula C25H25ClN2O3 B11029876 N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11029876.png)
N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes a quinoline core and multiple functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and the chlorinated phenyl ring. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme inhibition and receptor binding.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide: shares similarities with other quinoline derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its complex structure allows for interactions with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C25H25ClN2O3 |
|---|---|
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-3-yl]acetamide |
InChI |
InChI=1S/C25H25ClN2O3/c1-14-6-3-4-7-18(14)16-11-22-19(23(29)12-16)10-17(25(31)28-22)13-24(30)27-21-9-5-8-20(26)15(21)2/h3-9,16-17H,10-13H2,1-2H3,(H,27,30)(H,28,31) |
InChI-Schlüssel |
RNHRJZQSAOXIPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CC3=C(CC(C(=O)N3)CC(=O)NC4=C(C(=CC=C4)Cl)C)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B11029794.png)
![2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11029795.png)
![9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11029801.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029802.png)
![2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11029805.png)
![6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029810.png)

![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)
![Methyl {[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11029842.png)

![N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)

![Methyl 7-isopentyl-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B11029868.png)
![methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11029877.png)
